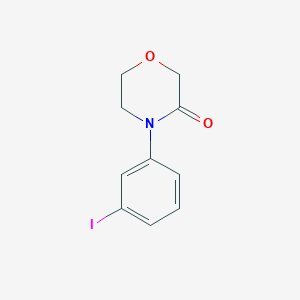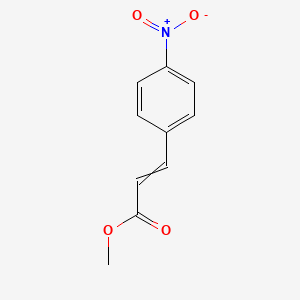
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester
Vue d'ensemble
Description
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is an organic compound with the molecular formula C10H9NO4. It is a derivative of propenoic acid (commonly known as acrylic acid) where the hydrogen atom on the carboxyl group is replaced by a methyl group, and a nitrophenyl group is attached to the propenoic acid backbone. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester typically involves the esterification of 3-(4-nitrophenyl)propenoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-(4-nitrophenyl)propenoic acid+methanolacid catalyst2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(4-aminophenyl)propenoic acid.
Hydrolysis: 3-(4-nitrophenyl)propenoic acid.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and delivery systems.
Industry: Utilized in the production of polymers and copolymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester depends on the specific application. In biological systems, it may interact with cellular components through its nitro and ester groups, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, while the ester group can be hydrolyzed to release the active carboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Nitrophenyl)propenoic acid: The parent acid without the ester group.
2-Propenoic acid, 3-(4-aminophenyl)-, methyl ester: The amino derivative of the compound.
Uniqueness
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the nitro and ester groups provides versatility in synthetic and industrial processes.
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
methyl 3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3 |
Clé InChI |
NVXKMHUNXMXXDM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)acetic acid](/img/structure/B8759182.png)
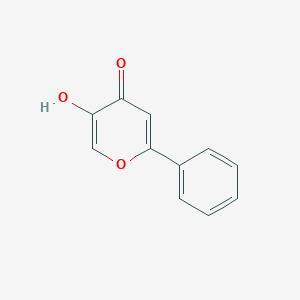
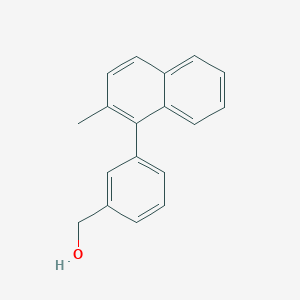
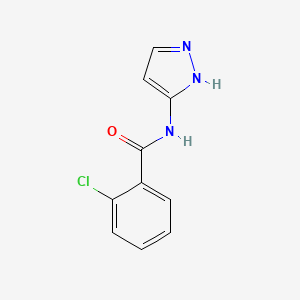
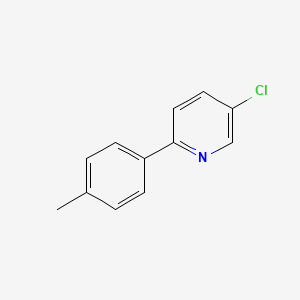
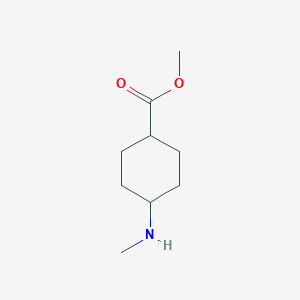


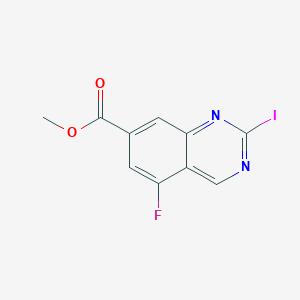
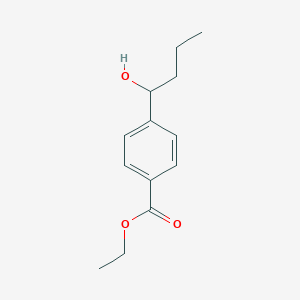
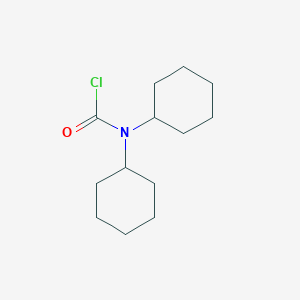
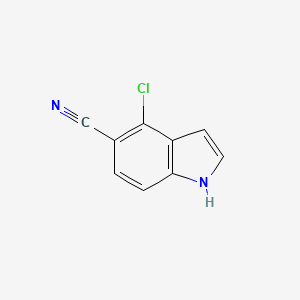
![[5-(Propan-2-yloxy)pyridin-2-yl]methanol](/img/structure/B8759275.png)
